

Physical and chemical properties of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-2-hydroxybenzoate
Cat. No.:	B045944

[Get Quote](#)

An In-Depth Technical Guide to Methyl 3-amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxybenzoate is an aromatic organic compound of interest in medicinal chemistry and drug development. As a derivative of both salicylic acid and aniline, it possesses a unique combination of functional groups that impart specific chemical and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Methyl 3-amino-2-hydroxybenzoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential reactivity and biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

Methyl 3-amino-2-hydroxybenzoate, also known as methyl 3-aminosalicylate, is a solid at ambient temperature. Its core properties are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Physical Form	Solid	[2]
Boiling Point	86-89 °C	[2]
pKa (of parent acid)	2.13 (Predicted for 3-Aminosalicylic acid)	[3]

Table 2: Identification and Chemical Descriptors

Identifier	Value	Source(s)
IUPAC Name	methyl 3-amino-2-hydroxybenzoate	[1]
CAS Number	35748-34-6	[1]
SMILES	CC(=O)C1=C(C=C(C=C1)N)O	[1]
InChI Key	OMWQHVRUXLRZRC-UHFFFAOYSA-N	[1]

Spectroscopic Data

The structural elucidation of **Methyl 3-amino-2-hydroxybenzoate** is accomplished through various spectroscopic techniques. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.0-7.5	m	Aromatic protons
~6.5-6.9	m	Aromatic protons
~3.8	s	Methyl ester protons (-OCH ₃)
Broad	s	Amino protons (-NH ₂)
Broad	s	Hydroxyl proton (-OH)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	Carbonyl carbon (C=O)
~145-155	Aromatic carbon attached to -OH
~135-145	Aromatic carbon attached to -NH ₂
~110-130	Other aromatic carbons
~52	Methyl ester carbon (-OCH ₃)

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

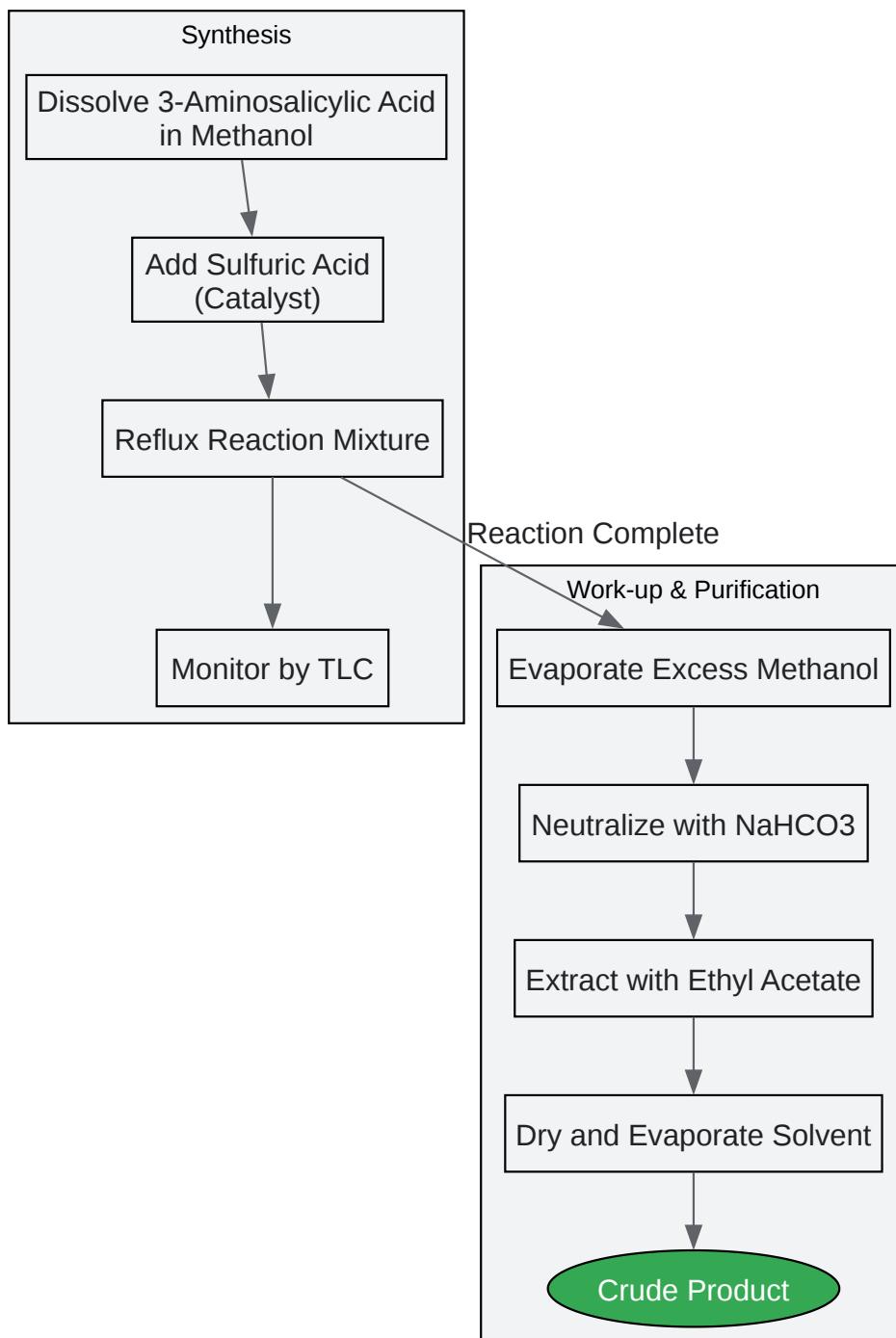
Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H and N-H stretching
~3000	Aromatic C-H stretching
~1700	C=O (ester) stretching
1600-1450	Aromatic C=C stretching
~1250	C-O stretching

Table 6: Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
167	$[M]^+$ (Molecular Ion)
136	$[M - OCH_3]^+$
108	$[M - COOCH_3]^+$

Experimental Protocols

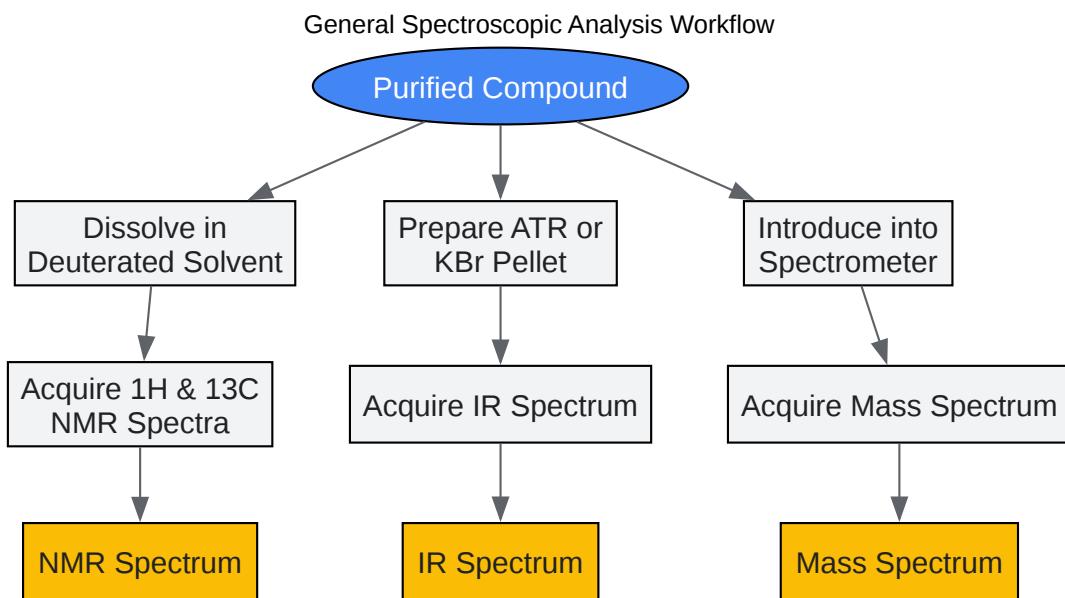
The following sections detail generalized experimental procedures for the synthesis, purification, and spectroscopic analysis of **Methyl 3-amino-2-hydroxybenzoate**. These protocols are based on established methods for similar compounds.


Synthesis: Esterification of 3-Aminosalicylic Acid

A common method for the synthesis of **Methyl 3-amino-2-hydroxybenzoate** is the Fischer esterification of 3-aminosalicylic acid.

- Materials: 3-Aminosalicylic acid, anhydrous methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.
- Procedure:
 - In a round-bottom flask, dissolve 3-aminosalicylic acid in an excess of anhydrous methanol.
 - Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
 - Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
 - Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.


Workflow for Synthesis of Methyl 3-amino-2-hydroxybenzoate

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

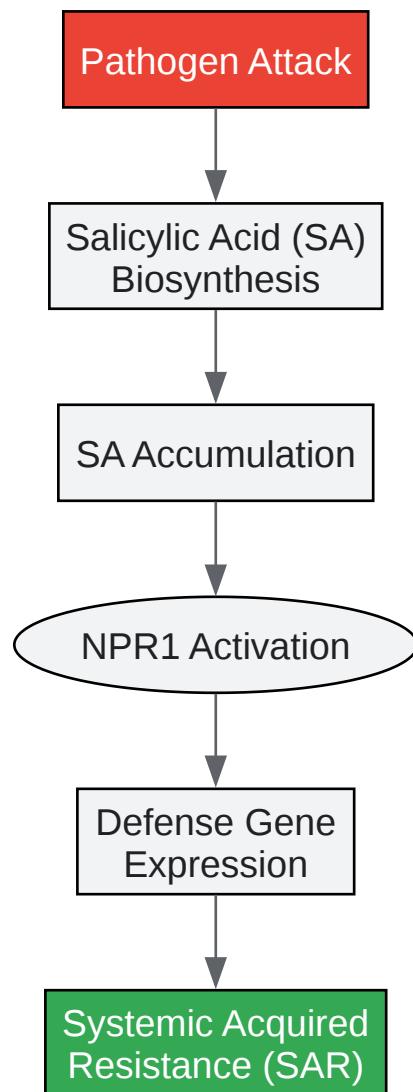
Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
- Infrared (IR) Spectroscopy:
 - For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Ionize the sample using a suitable method, such as Electron Ionization (EI).
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Reactivity and Potential Biological Activity


The chemical reactivity of **Methyl 3-amino-2-hydroxybenzoate** is dictated by its three functional groups: the aromatic amine, the phenolic hydroxyl group, and the methyl ester.

- **Aromatic Amine (-NH₂):** This group can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It also influences the electron density of the aromatic ring, directing electrophilic substitution.
- **Phenolic Hydroxyl (-OH):** The hydroxyl group can be deprotonated to form a phenoxide and can undergo etherification and esterification. It is also an activating group for electrophilic aromatic substitution. The ortho-position of the hydroxyl and amino groups suggests the potential for intramolecular hydrogen bonding and the formation of metal chelates.

- Methyl Ester (-COOCH₃): This group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Derivatives of aminobenzoic acid and salicylic acid are known to possess a wide range of biological activities. While specific studies on **Methyl 3-amino-2-hydroxybenzoate** are limited, related compounds have shown antimicrobial and cytotoxic properties.^[4] Salicylic acid and its derivatives are key signaling molecules in plants, particularly in mediating defense against pathogens.^{[4][5]} The salicylic acid signaling pathway is central to systemic acquired resistance (SAR), a form of induced immunity.^{[6][7]}

Salicylic Acid Signaling in Plant Immunity

[Click to download full resolution via product page](#)

Simplified Salicylic Acid Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Methyl 3-amino-2-hydroxybenzoate**. The tabulated data on its physical properties and predicted spectroscopic characteristics offer a valuable resource for researchers. The

generalized experimental protocols for its synthesis and analysis provide a practical starting point for laboratory work. While further research is needed to fully elucidate its specific biological activities, its structural relationship to known bioactive molecules suggests it is a compound of interest for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminosalicylic acid CAS#: 570-23-0 [m.chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-amino-2-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045944#physical-and-chemical-properties-of-methyl-3-amino-2-hydroxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com